molecular formula C14H17NO5 B13512543 4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid

4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid

Cat. No.: B13512543
M. Wt: 279.29 g/mol
InChI Key: SBWCCIJHWJNTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid is an organic compound with the molecular formula C14H17NO5. This compound is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to an oxane ring with a carboxylic acid functional group. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. The synthetic route may include the following steps:

    Protection of the Amino Group: The amino group is protected by reacting it with benzyl chloroformate in the presence of a base such as sodium carbonate.

    Formation of the Oxane Ring: The protected amino group is then reacted with an appropriate oxane precursor under acidic or basic conditions to form the oxane ring.

    Introduction of the Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.

Scientific Research Applications

4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amino acids.

    Biology: The compound is used in the synthesis of peptides and proteins, where the benzyloxycarbonyl group protects the amino group during peptide bond formation.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid involves the interaction of its functional groups with specific molecular targets. The benzyloxycarbonyl group can be cleaved under acidic or enzymatic conditions, releasing the free amino group. This allows the compound to participate in various biochemical pathways and reactions. The oxane ring and carboxylic acid group also contribute to its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-{[(Benzyloxy)carbonyl]amino}butanoic acid: Similar in structure but with a butanoic acid group instead of an oxane ring.

    4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid: Contains a bicyclic ring structure instead of an oxane ring.

Uniqueness

4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid is unique due to the presence of the oxane ring, which imparts distinct chemical properties and reactivity. The combination of the benzyloxycarbonyl group and the oxane ring makes it a valuable compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

4-(phenylmethoxycarbonylamino)oxane-3-carboxylic acid

InChI

InChI=1S/C14H17NO5/c16-13(17)11-9-19-7-6-12(11)15-14(18)20-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)

InChI Key

SBWCCIJHWJNTFN-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1NC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.